3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole

Structure-Activity Relationship Steric Hindrance Ligand Design

3-Methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole (CAS 956714-09-3) is a synthetic N-arylsulfonyl pyrazole derivative with the molecular formula C14H18N2O2S and a molecular weight of 278.37 g/mol. The compound features a 3-methylpyrazole core linked via a sulfonyl bridge to a 2,3,5,6-tetramethylphenyl moiety, a fully substituted aromatic ring that introduces substantial steric bulk and lipophilicity compared to unsubstituted or mono-substituted phenylsulfonyl pyrazoles.

Molecular Formula C14H18N2O2S
Molecular Weight 278.37g/mol
CAS No. 956714-09-3
Cat. No. B345357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole
CAS956714-09-3
Molecular FormulaC14H18N2O2S
Molecular Weight278.37g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C
InChIInChI=1S/C14H18N2O2S/c1-9-8-10(2)13(5)14(12(9)4)19(17,18)16-7-6-11(3)15-16/h6-8H,1-5H3
InChIKeyCFMZORNGXJRVJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole (CAS 956714-09-3): Structural Identity and Procurement Baseline


3-Methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole (CAS 956714-09-3) is a synthetic N-arylsulfonyl pyrazole derivative with the molecular formula C14H18N2O2S and a molecular weight of 278.37 g/mol . The compound features a 3-methylpyrazole core linked via a sulfonyl bridge to a 2,3,5,6-tetramethylphenyl moiety, a fully substituted aromatic ring that introduces substantial steric bulk and lipophilicity compared to unsubstituted or mono-substituted phenylsulfonyl pyrazoles . It is classified as a research-use-only chemical and has been deposited in the PubChem Substance database (SID 16118784) . The compound has appeared in high-throughput screening campaigns, including a cell-based GPR151 activator assay (PubChem AID 1508602) and AlphaScreen-based biochemical assays (AID 1259310, AID 1259374) conducted by the Scripps Research Institute Molecular Screening Center .

Why Generic Substitution of 3-Methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole Introduces Undefined Risk


Within the N-arylsulfonyl pyrazole class, even seemingly minor structural modifications—such as altering the pyrazole ring methylation pattern, introducing a halogen at the pyrazole 4-position, or changing the aryl sulfonyl substituent—can profoundly affect steric occupancy, electronic distribution, lipophilicity, and metabolic stability . The 2,3,5,6-tetramethylphenyl motif is distinguished by four methyl groups that collectively create a highly hindered and electron-rich aromatic environment, a property that is absent in analogs bearing unsubstituted phenyl, 4-methylphenyl, or 4-tert-butylphenyl groups with identical molecular weight (C14H18N2O2S, 278.37 g/mol) . Consequently, substituting this compound with a regioisomer or a structurally similar-looking sulfonyl pyrazole cannot be assumed neutral—the specific methylation pattern on both the pyrazole (3-methyl only, no 5-substitution) and the aryl ring (2,3,5,6-tetramethyl) defines a unique three-dimensional and electronic signature that is not replicated by any single commercially available analog.

Quantitative Differentiation Evidence for 3-Methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole (CAS 956714-09-3)


Steric and Electronic Differentiation of the 2,3,5,6-Tetramethylphenyl Motif Versus Isobaric 4-tert-Butylphenyl Analogs

The 2,3,5,6-tetramethylphenyl group in this compound provides a distinct steric profile compared to the isobaric 4-tert-butylphenyl analog (1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole, CAS 907985-80-2). Both share the identical molecular formula C14H18N2O2S (MW 278.37), yet the tetramethylphenyl variant places four methyl groups in direct ortho and meta positions relative to the sulfonyl linkage, creating a substantially wider rotational barrier and a more enclosed binding pocket geometry . In medicinal chemistry and probe development, the tetramethylphenyl moiety is employed to enforce conformational restriction; this property cannot be replicated by a single tert-butyl group at the para position, which allows free rotation of the aryl ring and presents an entirely different spatial occupancy profile .

Structure-Activity Relationship Steric Hindrance Ligand Design Sulfonyl Pyrazole

Differential Pyrazole Ring Substitution: 3-Methyl Only Versus 3,5-Dimethyl Analogs in Screening Libraries

The target compound bears a single methyl group at the 3-position of the pyrazole ring, leaving the 5-position unsubstituted. Its closest analog in commercial screening collections is 3,5-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole (exact CAS not publicly assigned), which incorporates an additional methyl group at the 5-position . The absence of a 5-methyl substituent in the target compound reduces steric encumbrance near the sulfonyl-pyrazole junction and alters the hydrogen-bonding environment at N2 of the pyrazole ring, potentially affecting binding mode and target selectivity. In compendia of pyrazole-based kinase and GPCR screening libraries, differential methylation at the pyrazole 3- and 5-positions is a deliberate strategy for tuning selectivity and physicochemical properties .

High-Throughput Screening Pyrazole Methylation Pattern Combinatorial Library Design Probe Selectivity

Absence of Pyrazole 4-Chloro Substitution Avoids Metabolic and Toxicological Flags Present in the 4-Chloro-3,5-dimethyl Analog

The structurally characterized analog 4-chloro-3,5-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole (C15H19ClN2O2S, MW 326.8) carries a chlorine atom at the pyrazole 4-position . Chlorine substitution on heterocyclic rings is associated with potential metabolic liabilities, including CYP450-mediated oxidative dechlorination or glutathione adduct formation, which can generate reactive intermediates and confound in vivo pharmacological interpretation . The target compound lacks any halogen substitution entirely, thereby eliminating this class of metabolic activation risks. In procurement for in vivo probe studies or toxicological profiling, this absence of a halogen may represent a decisive advantage.

Drug Metabolism Toxicology Screening Reactive Metabolite Risk Halogenated Pyrazole

Inclusion in Scripps Research Institute HTS Campaigns: GPR151 Activator and MITF/FBW7 Modulator Screening

This compound was evaluated in three distinct high-throughput screening assays deposited in PubChem by the Scripps Research Institute Molecular Screening Center: (1) a cell-based GPR151 activator assay (AID 1508602), targeting the habenula-enriched orphan GPCR implicated in nicotine dependence and neuropsychiatric disorders ; (2) an AlphaScreen-based FBW7 activator assay (AID 1259310); and (3) an AlphaScreen-based MITF inhibitor assay (AID 1259374) . While the specific activity scores for this compound in each assay are not publicly disclosed in an extractable format, its inclusion in these three mechanistically distinct screening campaigns indicates that the compound meets Scripps' cheminformatics filters for drug-likeness, PAINS exclusion, and assay interference avoidance. For procurement in neuroscience or oncology probe discovery, prior inclusion in curated screening collections provides a quality gate that uncurated analogs do not possess.

GPR151 Orphan GPCR High-Throughput Screening MITF FBW7

Bis-Sulfonamide Class Evidence: Tetramethylphenyl Derivatives Display Broad Cytotoxic Activity in Cancer Cell Panels

In a 2020 study of pyrazole-based thiourea and bis-sulfonamide derivatives as nucleotide pyrophosphatase/phosphodiesterase inhibitors, the 2,3,5,6-tetramethylphenyl-substituted bis-sulfonamide (compound 25) exhibited a broad array of cytotoxic activities toward all tested cancer cell lines, and the entire bis-sulfonamide series (compounds 24–38) was disclosed to act as aromatase inhibitors except for compound 35 . While compound 25 is not structurally identical to the target mono-sulfonyl pyrazole, it shares the identical 2,3,5,6-tetramethylphenylsulfonyl pharmacophoric element, suggesting this motif can productively engage biological targets when appropriately presented. This class-level evidence supports the rationale for selecting the tetramethylphenylsulfonyl motif over other aryl sulfonyl variants for anticancer probe development.

Cytotoxicity Bis-Sulfonamide Aromatase Inhibition Cancer Cell Panel

Recommended Scientific and Industrial Application Scenarios for 3-Methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole


Neuroscience Probe Discovery Targeting the Habenula-Enriched Orphan GPCR GPR151

Given the compound's documented inclusion in the Scripps Research Institute's cell-based GPR151 activator HTS campaign (PubChem AID 1508602), this compound is a candidate starting point for medicinal chemistry optimization targeting GPR151-mediated pathways in nicotine dependence, depression, and schizophrenia . Its structural features—a hindered tetramethylphenyl group and a monomethyl pyrazole core—offer a distinct chemotype for exploration within this orphan receptor target space, where few chemical probes currently exist.

Structure-Activity Relationship (SAR) Studies on Sulfonyl Pyrazole Conformational Restriction

The 2,3,5,6-tetramethylphenyl group enforces significant rotational restriction about the S–aryl bond, making the compound an ideal tool for systematic SAR studies probing the effect of aryl ring conformational freedom on target binding affinity and selectivity . Comparative studies with the isobaric 4-tert-butylphenyl analog (CAS 907985-80-2) can directly interrogate whether restricted vs. freely rotating aryl sulfonyl groups produce divergent biological profiles.

Anticancer Probe Development Leveraging the Tetramethylphenylsulfonyl Pharmacophore

Class-level evidence from bis-sulfonamide studies demonstrates that the 2,3,5,6-tetramethylphenylsulfonyl motif is associated with broad cytotoxicity and aromatase inhibition in cancer cell panels . This compound serves as a mono-sulfonyl pyrazole entry point for medicinal chemistry campaigns aimed at nucleotide pyrophosphatase/phosphodiesterase (ENPP) inhibition or aromatase-targeted anticancer therapies, with the advantage of lacking the potential metabolic liabilities of halogenated analogs.

Synthetic Chemistry: Building Block for Diversified Sulfonyl Pyrazole Libraries

With an unsubstituted pyrazole 5-position, this compound offers a synthetic handle for further functionalization—electrophilic aromatic substitution, halogenation, or metal-catalyzed cross-coupling—that is unavailable in the 3,5-dimethyl analog . This makes it the preferred starting material for generating focused libraries of tetramethylphenylsulfonyl pyrazoles with varied pyrazole ring substitution patterns.

Quote Request

Request a Quote for 3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.